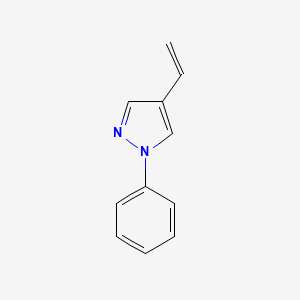

1H-Pyrazole, 4-ethenyl-1-phenyl-

Description

Strategic Significance of Pyrazole (B372694) Heterocycles in Advanced Chemical Systems

Pyrazole derivatives are a prominent class of N-heterocyclic compounds, distinguished by a five-membered aromatic ring containing two adjacent nitrogen atoms. mdpi.comresearchgate.net This structural motif imparts a unique combination of chemical properties, making pyrazoles highly versatile building blocks in numerous applications. mdpi.com They are cornerstone structures in medicinal chemistry, with many approved drugs incorporating the pyrazole core for a wide spectrum of therapeutic activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. researchgate.netnih.govallresearchjournal.com

Beyond pharmaceuticals, pyrazoles are significant in agrochemicals, serving as the basis for herbicides and insecticides. researchgate.netglobalresearchonline.net Their utility also extends to materials science, where they are used in the development of dyes, fluorescent agents, and liquid crystals. nih.govias.ac.in The ability of the pyrazole ring to act as a ligand for metal catalysis further broadens its applicability in synthetic chemistry. allresearchjournal.com The synthesis of diverse pyrazole derivatives is a major focus for chemists, aiming to create new molecules with tailored properties for biological, industrial, and material science applications. mdpi.com

Structural Features and Reactivity Context of the Ethenyl and Phenyl Substituents in 1H-Pyrazole, 4-Ethenyl-1-Phenyl-

The chemical behavior of 1H-Pyrazole, 4-ethenyl-1-phenyl- is dictated by the interplay of its three key components: the pyrazole ring, the N-phenyl group, and the C-4-ethenyl group.

The Pyrazole Core: The pyrazole ring is an aromatic system with two nitrogen atoms: one is a pyrrole-like (proton-donating, if unsubstituted at N1) and the other is a pyridine-like (proton-accepting) nitrogen. mdpi.comencyclopedia.pub This arrangement makes the ring system relatively stable and resistant to oxidation, but it can undergo electrophilic substitution, typically at the C4 position. globalresearchonline.net In this specific compound, the N1 position is substituted, which prevents tautomerism. researchgate.net

The N-Phenyl Substituent: The phenyl group attached to the N1 nitrogen atom significantly influences the electronic properties of the pyrazole ring. It is generally considered an electron-withdrawing group in this context, which can affect the reactivity of the ring and the other substituents. The presence of the phenyl ring can also introduce steric effects and provides a site for further functionalization. taylorandfrancis.comnih.gov

The C-4-Ethenyl (Vinyl) Substituent: The ethenyl group at the C4 position is a key reactive site. As an alkene, it is susceptible to a wide range of electrophilic addition reactions and can participate in polymerization processes. This makes 1H-Pyrazole, 4-ethenyl-1-phenyl- a valuable monomer for creating novel polymers with integrated heterocyclic units. The vinyl group can also be a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups at this position. ktu.edu

Physicochemical Properties of Related Phenyl-Pyrazole Compounds

| Property | 1-Phenyl-1H-pyrazole-4-carboxaldehyde | 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one |

| CAS Number | 54605-72-0 sigmaaldrich.com | 3968-40-9 nih.gov |

| Molecular Formula | C₁₀H₈N₂O sigmaaldrich.com | C₁₁H₁₀N₂O nih.gov |

| Molecular Weight | 172.18 g/mol sigmaaldrich.com | 186.21 g/mol nih.gov |

| Form | Solid sigmaaldrich.com | Not Specified |

| Melting Point | 84-88 °C sigmaaldrich.com | Not Specified |

This table presents data for structurally related compounds to provide context, as specific experimental data for 1H-Pyrazole, 4-ethenyl-1-phenyl- is not widely available.

Overview of Academic Research Trajectories for Ethenyl-Phenyl Pyrazole Systems

The research involving ethenyl-phenyl pyrazole systems, particularly 1H-Pyrazole, 4-ethenyl-1-phenyl-, is projected along several promising trajectories, leveraging its unique structural features.

Polymer Chemistry: A primary research avenue is the use of 1H-Pyrazole, 4-ethenyl-1-phenyl- as a functional monomer. Polymerization of the ethenyl group can lead to the synthesis of novel polymers incorporating the pyrazole moiety directly into the polymer backbone. These materials could exhibit unique thermal, optical, or metal-coordinating properties, making them suitable for applications in advanced materials, such as specialty plastics or polymer-supported catalysts.

Organic Synthesis and Medicinal Chemistry: The vinyl group serves as a versatile synthetic handle. It can be transformed into a variety of other functional groups through reactions like oxidation, reduction, hydroboration, or cycloaddition. This allows for the creation of a library of novel 4-substituted-1-phenylpyrazole derivatives. organic-chemistry.org Given the established biological importance of the pyrazole core, these new compounds could be screened for potential pharmaceutical applications. For instance, modifications at the C4 position are known to influence biological activity. nih.gov

Materials Science: The conjugated system formed by the phenyl and pyrazole rings can be extended through reactions at the ethenyl group, leading to the development of new organic electronic materials. These could be investigated for applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes, building upon the known luminescent properties of some pyrazole derivatives. nih.gov Research into the synthesis of such compounds often involves palladium-catalyzed cross-coupling reactions, like the Heck or Suzuki reactions, to build more complex molecular architectures. ktu.eduresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

2600-64-8 |

|---|---|

Molecular Formula |

C11H10N2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

4-ethenyl-1-phenylpyrazole |

InChI |

InChI=1S/C11H10N2/c1-2-10-8-12-13(9-10)11-6-4-3-5-7-11/h2-9H,1H2 |

InChI Key |

JKEMTSULTWYJCT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CN(N=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Pyrazole, 4 Ethenyl 1 Phenyl and Its Functionalized Analogs

Direct Synthetic Routes to 4-Ethenyl-1-Phenyl-1H-Pyrazole

Direct synthetic methods aim to construct the 1-phenyl-4-ethenyl-1H-pyrazole core in a limited number of steps, often by forming the heterocyclic ring from acyclic precursors that already contain the necessary phenyl and ethenyl (vinyl) functionalities.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction for Ethenyl Introduction)

The Mizoroki-Heck reaction stands out as a powerful and widely used palladium-catalyzed cross-coupling method for forming carbon-carbon bonds, particularly for the introduction of alkenyl groups onto aromatic and heteroaromatic rings. organic-chemistry.orgnih.gov This reaction typically involves the coupling of a vinyl compound with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgnobelprize.org

To synthesize 4-ethenyl-1-phenyl-1H-pyrazole, a common strategy involves starting with a 4-halo-1-phenyl-1H-pyrazole. This precursor undergoes a Heck reaction with a suitable ethene source. The general mechanism begins with the oxidative addition of the palladium(0) catalyst to the pyrazolyl halide, forming an organopalladium complex. nobelprize.orgyoutube.com Subsequent migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination, yields the desired 4-ethenyl product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. nobelprize.orglibretexts.org

Research has demonstrated the successful application of this methodology. For instance, the ligandless palladium-catalyzed Heck reaction of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole with acrolein diethyl acetal (B89532) has been shown to produce the corresponding ethenylated pyrazole (B372694) in good yield. researchgate.net Similarly, various substituted 4-ethenyl-1H-pyrazoles can be coupled with other molecules, like 5-bromo-3H-indoles, via a ligandless Heck reaction, highlighting the versatility of this approach in creating complex molecular hybrids. researchgate.net The reaction conditions are often mild and tolerant of various functional groups, making the Heck reaction a cornerstone in the synthesis of vinyl-substituted heterocycles. nobelprize.orgnih.gov

Table 1: Examples of Heck Reactions for Pyrazole Ethenylation

| Aryl Halide | Alkene | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Palladium(II) acetate | Triethylamine | Good | researchgate.net |

| 4-Ethenyl-3-methoxy-1-phenyl-1H-pyrazole | 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole | Palladium(II) acetate | Triethylamine | 45% | researchgate.net |

Cycloaddition Reactions Leading to Pyrazole Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, are fundamental to the synthesis of five-membered heterocyclic rings like pyrazoles. nih.gov These reactions involve the combination of a three-atom component with a two-atom component to form the ring. nih.govorganic-chemistry.org

One of the most classic and effective routes is the reaction between a hydrazine (B178648) (or its derivative) and a 1,3-dicarbonyl compound or its equivalent. rsc.org For the specific synthesis of 1H-Pyrazole, 4-ethenyl-1-phenyl-, this would necessitate a precursor that contains a vinyl group at the appropriate position.

A prominent strategy is the 1,3-dipolar cycloaddition. This can involve the in-situ generation of a nitrilimine from a hydrazonoyl halide (e.g., derived from phenylhydrazine) which then reacts with a suitable dipolarophile, such as a vinyl-substituted alkyne or alkene. nih.gov Alternatively, diazo compounds can react with vinyl-substituted alkynes to yield the pyrazole core. rsc.org

Another powerful approach is the condensation of phenylhydrazine (B124118) with an α,β-unsaturated ketone (a chalcone (B49325) analog) that bears a vinyl group. nih.govtsijournals.com The initial reaction forms a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole ring. researchgate.net The regioselectivity of the final product depends on the substitution pattern of the initial ketone.

Table 2: Cycloaddition Strategies for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Phenylhydrazine | α,β-Unsaturated ketone (with vinyl group) | Condensation/Cyclization | Forms pyrazoline, then oxidized | nih.govtsijournals.comresearchgate.net |

| Nitrilimine (from Phenylhydrazone) | Vinyl-substituted alkene/alkyne | 1,3-Dipolar Cycloaddition | Direct formation of substituted pyrazole ring | nih.gov |

One-Pot Multicomponent Strategies

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more reactants in a single synthetic operation. biointerfaceresearch.comresearchgate.net These reactions are prized for their atom economy, reduced waste, and simplified procedures. researchgate.nettubitak.gov.tr

The synthesis of polysubstituted pyrazoles can be achieved through various one-pot MCRs. For example, a four-component reaction involving hydrazine hydrate, an aldehyde, malononitrile, and an active methylene (B1212753) compound like ethyl acetoacetate (B1235776) can lead to highly functionalized pyrano[2,3-c]pyrazoles. researchgate.netresearchgate.net To adapt such a strategy for 1H-Pyrazole, 4-ethenyl-1-phenyl-, the components would need to be carefully selected. A hypothetical MCR could involve phenylhydrazine, an α,β-unsaturated aldehyde or ketone containing a vinyl group, and a source for the remaining carbon atom of the pyrazole ring.

For instance, a one-pot, three-component synthesis of 3,5-disubstituted 1H-pyrazoles has been developed through the condensation of aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org While not directly yielding the 4-ethenyl product, this illustrates the principle that could be adapted by using a vinyl-containing building block.

Strategic Functionalization of Pyrazole Precursors for Ethenyl and Phenyl Substitution

An alternative to building the ring from scratch is to start with a pre-formed pyrazole and introduce the required substituents in subsequent steps. This often provides greater control over the final structure.

Vilsmeier-Haack Formylation as a Precursor to Ethenyl Groups

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org Pyrazoles, being π-excessive systems, readily undergo electrophilic substitution, typically at the C4 position if it is unsubstituted. researchgate.net The reaction employs a Vilsmeier reagent, which is an electrophilic iminium species typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). organic-chemistry.orgnih.gov

This reaction has been successfully used to synthesize 1-phenyl-1H-pyrazole-4-carbaldehyde from 1-phenyl-1H-pyrazole. ktu.eduresearchgate.netnih.gov The resulting aldehyde is a versatile intermediate. To obtain the target 4-ethenyl group, the aldehyde must be converted via an olefination reaction. The most common method for this transformation is the Wittig reaction, where the pyrazole-4-carbaldehyde is treated with a phosphorus ylide (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂). This two-step sequence—Vilsmeier-Haack formylation followed by Wittig olefination—is a robust and reliable pathway to 4-ethenyl-substituted pyrazoles.

Table 3: Vilsmeier-Haack Formylation of Phenylhydrazone Precursors

| Hydrazone Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)quinoline | DMF/POCl₃ | Heat on water bath, 17h | 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde | Good | nih.gov |

| 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | DMF/POCl₃ | 70 °C, 5-6h | 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Good | nih.gov |

Derivatization of Pre-formed 1-Phenyl-1H-Pyrazoles

This strategy focuses on modifying a readily available 1-phenyl-1H-pyrazole scaffold. As discussed previously, the palladium-catalyzed Heck reaction is a prime example of this approach (Section 2.1.1). Starting with 4-bromo- or 4-iodo-1-phenyl-1H-pyrazole, the ethenyl group can be installed directly using various vinylating agents like vinyltributylstannane (in a Stille coupling) or potassium vinyltrifluoroborate (in a Suzuki coupling). researchgate.net

The Vilsmeier-Haack formylation followed by olefination (Section 2.2.1) is also a key derivatization strategy starting from the parent 1-phenyl-1H-pyrazole. mdpi.com Other methods for functionalizing the 4-position of the pyrazole ring include direct metallation. This can be achieved through bromine-lithium exchange or direct ortho-lithiation, followed by quenching the resulting pyrazolyl-anion with an appropriate electrophile that can be later converted to a vinyl group. ktu.eduresearchgate.net However, these methods can be less suitable for substrates with sensitive functional groups, making palladium-catalyzed reactions and Vilsmeier-Haack formylation the more general and widely applied strategies for synthesizing 1H-Pyrazole, 4-ethenyl-1-phenyl-. ktu.eduresearchgate.net

Selective Bromination and Subsequent Cross-Coupling for Ethenyl Attachment

A robust and widely employed strategy for the synthesis of 4-ethenyl-1-phenyl-1H-pyrazole involves a two-step sequence: regioselective halogenation of the pyrazole ring followed by a palladium-catalyzed cross-coupling reaction to introduce the vinyl moiety. rsc.org This approach offers a high degree of control and versatility.

The first step is the selective bromination of the 1-phenyl-1H-pyrazole precursor at the C4 position. This is typically an electrophilic substitution reaction. The C4 position of the pyrazole ring is often susceptible to electrophilic attack. Following the successful synthesis of 4-bromo-1-phenyl-1H-pyrazole, the ethenyl group is installed via a cross-coupling reaction. Several palladium-catalyzed methods are suitable for this transformation, including the Suzuki, Heck, and Stille reactions, each utilizing a different vinyl-donating reagent. wikipedia.orgrsc.orgresearchgate.netorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the 4-bromo-1-phenyl-1H-pyrazole with a vinylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction offers a direct approach by coupling the 4-bromopyrazole with ethylene (B1197577) gas or a protected vinyl equivalent. researchgate.netorganic-chemistry.org This method is atom-economical but sometimes requires higher temperatures or specialized ligands to achieve good yields and selectivity.

Stille Coupling: In the Stille reaction, the 4-bromopyrazole is coupled with a vinyl-organostannane reagent, such as vinyltributyltin. wikipedia.org While effective, the toxicity of organotin compounds is a significant drawback of this method.

The choice of method often depends on the availability of starting materials, desired reaction conditions, and tolerance for specific functional groups on the pyrazole core or its phenyl substituent.

Table 1: Comparison of Cross-Coupling Reactions for Ethenyl Attachment

| Coupling Reaction | Vinyl Source | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Vinylboronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild conditions, low toxicity of boron reagents, high functional group tolerance. rsc.orgnih.gov | Boronic acids can be unstable. |

| Heck | Ethylene, vinyl acetate | Pd(OAc)₂, PdCl₂ | Atom economical, readily available vinyl sources. organic-chemistry.org | Can require harsh conditions, regioselectivity can be an issue with substituted alkenes. organic-chemistry.org |

Sustainable and Catalytic Approaches in Ethenyl-Phenyl Pyrazole Synthesis

In line with the growing emphasis on green chemistry, efforts are being made to develop more sustainable and environmentally benign methods for the synthesis of pyrazole derivatives. nih.govmdpi.com These principles are applicable to the multi-step synthesis of 1H-Pyrazole, 4-ethenyl-1-phenyl-. Key areas of improvement include the use of safer solvents, energy-efficient reaction conditions, and recyclable catalysts. ijsdr.orgthieme-connect.com

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating pyrazole synthesis. nih.gov By using microwave irradiation, reaction times for both the initial pyrazole ring formation and subsequent modifications can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. mdpi.comnih.gov

The replacement of volatile and toxic organic solvents with greener alternatives is another cornerstone of sustainable synthesis. acs.org Water is a highly desirable solvent due to its non-toxic, non-flammable, and inexpensive nature. thieme-connect.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been successfully performed in aqueous media, often with the aid of water-soluble ligands or phase-transfer catalysts. organic-chemistry.orgacs.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, also contribute to sustainability by reducing the number of synthetic steps, minimizing waste, and improving atom economy. ijsdr.orgacs.org

Furthermore, the development of heterogeneous or recyclable catalysts is a key area of research. nih.gov Catalysts immobilized on solid supports, such as polymers or silica, can be easily separated from the reaction mixture and reused, reducing catalyst waste and product contamination. ijsdr.orgthieme-connect.com

Table 2: Green Chemistry Strategies in Pyrazole Synthesis

| Strategy | Conventional Method | Sustainable Alternative | Advantages |

|---|---|---|---|

| Energy | Conventional heating (reflux) for several hours. nih.gov | Microwave-Assisted Organic Synthesis (MAOS) for minutes. nih.gov | Drastically reduced reaction times, improved yields, lower energy consumption. nih.gov |

| Solvents | Volatile organic solvents (e.g., DMF, Toluene). ktu.eduresearchgate.net | Water, ethanol, or solvent-free conditions. mdpi.comthieme-connect.comacs.org | Reduced toxicity, improved safety, lower environmental impact. nih.gov |

| Catalysis | Homogeneous catalysts (e.g., Pd(PPh₃)₄). researchgate.net | Heterogeneous or recyclable catalysts (e.g., polymer-supported catalysts). ijsdr.orgthieme-connect.com | Ease of separation, catalyst reusability, reduced metal contamination in product. ijsdr.org |

| Process | Multi-step synthesis with isolation of intermediates. ktu.edu | One-pot or multicomponent reactions (MCRs). acs.org | Increased efficiency, reduced waste, improved atom economy. acs.org |

Mechanistic Investigations of Synthetic Transformations in 1H-Pyrazole, 4-Ethenyl-1-Phenyl- Systems

Understanding the reaction mechanisms underlying the synthesis of 1H-Pyrazole, 4-ethenyl-1-phenyl- is fundamental for optimizing reaction conditions and extending the methodology to other analogs. The key transformations are the electrophilic bromination of the pyrazole ring and the palladium-catalyzed cross-coupling cycle.

The synthesis of the pyrazole ring itself often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, such as phenylhydrazine. nih.gov A plausible mechanism for the formation of the pyrazole core involves the initial reaction of hydrazine with a carbonyl group to form a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. researchgate.net More complex, metal-mediated routes involving N-N bond formation have also been investigated, for instance, through the oxidation of diazatitanacycles, which can provide insight into the fundamental steps of heterocycle formation. nih.govumn.edunih.gov

The palladium-catalyzed cross-coupling reaction is the pivotal step for introducing the ethenyl group. The mechanism for these reactions, while varying slightly between types (e.g., Suzuki vs. Heck), follows a general catalytic cycle:

Oxidative Addition: The cycle begins with the oxidative addition of the 4-bromo-1-phenyl-1H-pyrazole to a low-valent palladium(0) catalyst. This step forms a square planar palladium(II) intermediate, where the pyrazole and bromide are now bonded to the metal center.

Transmetalation (for Suzuki coupling): In the Suzuki reaction, the activated vinylboronic acid (as a boronate complex) transfers its vinyl group to the palladium(II) center, displacing the bromide. This step is called transmetalation. nih.gov

Migratory Insertion (for Heck coupling): In the Heck reaction, an alkene (ethylene) coordinates to the palladium(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond of the pyrazole. A subsequent β-hydride elimination step releases the final 4-ethenylpyrazole product and a palladium-hydride species. organic-chemistry.org

Reductive Elimination: This is the final step in the Suzuki pathway. The two organic groups (the pyrazolyl and ethenyl moieties) on the palladium(II) center are coupled together, and the C-C bond is formed. The product, 1H-Pyrazole, 4-ethenyl-1-phenyl-, is expelled from the coordination sphere, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. nih.gov

The efficiency and selectivity of these catalytic cycles are highly dependent on the nature of the ligands coordinated to the palladium center, the base used, and the solvent system. rsc.org

Comprehensive Spectroscopic and Diffraction Techniques for Structural Elucidation of 1h Pyrazole, 4 Ethenyl 1 Phenyl Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 1H-Pyrazole, 4-ethenyl-1-phenyl- derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Ethenyl and Aromatic Proton Assignments

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within 1H-Pyrazole, 4-ethenyl-1-phenyl- and its analogs. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.

In the ¹H NMR spectrum of 1H-Pyrazole, 4-ethenyl-1-phenyl-, the protons of the ethenyl (vinyl) group typically appear as a set of distinct multiplets due to spin-spin coupling. The geminal, cis, and trans couplings between the vinyl protons give rise to a characteristic pattern. For instance, the proton on the carbon attached to the pyrazole (B372694) ring might appear as a doublet of doublets.

The aromatic protons of the phenyl group, substituted at the N1 position of the pyrazole ring, generally resonate in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The substitution pattern on the phenyl ring influences the multiplicity and chemical shifts of these protons. An unsubstituted phenyl group will show multiplets corresponding to the ortho, meta, and para protons.

The protons on the pyrazole ring also exhibit characteristic chemical shifts. For example, in N-substituted pyrazoles, the proton at the C3 position is often observed at a different chemical shift compared to the proton at the C5 position. sci-hub.st The presence of substituents on the pyrazole ring will further influence these shifts. sci-hub.st

Table 1: Illustrative ¹H NMR Data for a Substituted 1-Phenyl-4-vinylpyrazole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.29 – 7.43 | m | - |

| Pyrazole-H | 5.83 | s | - |

| Methoxy-H | 3.81 | s | - |

| Other | 2.32 | s | - |

| Data is illustrative and based on a representative compound from the literature. rsc.org |

Carbon (¹³C) NMR for Core and Substituent Carbon Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. bhu.ac.in Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

In the ¹³C NMR spectrum of 1H-Pyrazole, 4-ethenyl-1-phenyl-, the carbon atoms of the pyrazole ring, the phenyl ring, and the ethenyl group resonate at characteristic chemical shifts. The carbons of the pyrazole core generally appear in the range of approximately 110-150 ppm. oregonstate.edu The carbon atoms of the phenyl group also resonate in this aromatic region, with their specific shifts influenced by the electronic effects of the pyrazole ring. oregonstate.edu

The two carbons of the ethenyl group will have distinct chemical shifts, typically in the olefinic region of the spectrum (around 100-140 ppm). The position of these signals can help to confirm the presence of the vinyl substituent. Quaternary carbons, such as the carbon atom of the pyrazole ring to which the ethenyl group is attached, are also readily identified in the ¹³C NMR spectrum.

Table 2: Representative ¹³C NMR Data for a Substituted 1-Phenyl-4-vinylpyrazole Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic/Olefinic-C | 159.7, 145.4, 143.6, 129.5, 128.5, 127.6, 126.5, 118.9, 112.9, 112.1 |

| Methoxy-C | 55.2 |

| Other C | 76.1 |

| Data is illustrative and based on a representative compound from the literature. rsc.org |

Advanced 2D NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. epfl.chslideshare.net These techniques correlate signals based on different types of interactions, providing a more detailed picture of the molecular connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. sdsu.edu In the context of 1H-Pyrazole, 4-ethenyl-1-phenyl-, COSY spectra would show correlations between the coupled protons of the ethenyl group and between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, it would show a cross-peak between a specific vinyl proton and its directly bonded vinyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, it can show a correlation between the protons of the ethenyl group and the carbon atom of the pyrazole ring to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is crucial for determining the stereochemistry and conformation of the molecule. For example, it could reveal spatial proximity between a proton on the phenyl ring and a proton on the pyrazole ring, providing information about the relative orientation of these two rings.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. mdpi.com These techniques are highly sensitive to the types of bonds present and their local environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For 1H-Pyrazole, 4-ethenyl-1-phenyl- derivatives, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. derpharmachemica.com

Alkenyl C-H stretching: Also found in the 3100-3000 cm⁻¹ region. vscht.cz

C=C stretching (aromatic and alkenyl): These absorptions usually appear in the 1620-1450 cm⁻¹ range. derpharmachemica.com

C-N stretching: Expected in the region of 1350-1000 cm⁻¹.

C-H out-of-plane bending: These bands, often found in the 1000-650 cm⁻¹ region, can be diagnostic for the substitution pattern on the phenyl ring. derpharmachemica.com

Table 3: General FT-IR Data for Pyrazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretching (if present) | 3500-3200 |

| C-H Aromatic Stretching | 3100-3000 |

| C-H Alkene Stretching | 3100-3000 |

| C=N Stretching | 1650-1550 |

| C=C Aromatic Stretching | 1600-1450 |

| C-H Bending | 1475-1300 |

| Pyrazole Ring Vibrations | 1000-650 |

| Data is generalized from typical values for related structures. derpharmachemica.comrsc.org |

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser. While some vibrational modes may be weak or absent in the FT-IR spectrum, they can be strong in the Raman spectrum, and vice versa.

For 1H-Pyrazole, 4-ethenyl-1-phenyl- derivatives, Raman spectroscopy can provide valuable information, particularly for the non-polar bonds. Key features in the Raman spectrum would include:

Symmetric C=C stretching vibrations: The C=C bonds of the phenyl and ethenyl groups often give rise to strong Raman signals.

Pyrazole ring breathing modes: The collective, symmetric vibrations of the pyrazole ring can produce characteristic Raman bands.

C-H stretching vibrations: Similar to FT-IR, C-H stretching modes are also observed in Raman spectra.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of 1H-Pyrazole, 4-ethenyl-1-phenyl- and its derivatives, aiding in their definitive identification and structural characterization. esisresearch.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. Through various ionization and analysis techniques, it also provides critical information about the molecule's structure by examining its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with high accuracy. This precision allows for the confident determination of a compound's elemental formula, a critical step in identifying new or synthesized molecules. Unlike standard mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars).

For pyrazole derivatives, HRMS is employed to confirm the molecular formula by matching the experimentally measured accurate mass to the theoretically calculated mass. For the parent compound, 1-phenyl-1H-pyrazole, the exact mass is 144.068748264 Da. nih.govnist.gov HRMS instruments can measure this value to within a few parts per million (ppm), providing strong evidence for the C₉H₈N₂ formula and ruling out other possibilities.

In studies of more complex derivatives, HRMS is crucial for validating the successful synthesis of the target molecule. For instance, in the characterization of N-pyrazolylmethyl N-phenylpiperazines, high-resolution ESI-MS was systematically used to confirm the elemental composition of the new ligands. nih.gov The technique is so precise that it can be used in non-target screening to reconstruct the chemical formulae of unknown fragments based on their exact mass, even when the molecular ion is not detected. nih.gov

Table 1: Exact Mass Data for Selected 1-Phenyl-1H-pyrazole Derivatives

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |

| 1-Phenyl-1H-pyrazole | C₉H₈N₂ | 144.068748264 |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | 230.105527694 |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C₁₅H₁₄N₄O | 266.116761 |

| Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | C₁₃H₁₅N₃O₂ | 245.116427 |

This table presents calculated exact mass values which are confirmed experimentally using HRMS.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermolabile, and high-molecular-weight compounds. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal initial fragmentation. This preservation of the molecular ion is key for molecular weight determination.

The true power of ESI-MS in structural elucidation comes from tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a veritable fingerprint of the molecule, providing rich structural information. rsc.orgrsc.org

Studies on pyrazole-containing compounds have revealed characteristic fragmentation pathways. For a series of N-pyrazolylmethyl N-phenylpiperazines, ESI-MS/MS analysis showed a single, dominant fragment ion, which is highly characteristic for this class of pyrazoles and allows for clear isomeric differentiation. nih.gov The fragmentation of the pyrazole ring itself and the cleavage of bonds connecting substituents are common pathways. For instance, in substituted 1,3-diphenyl-2-pyrazolines, which are structurally related to pyrazoles, the fragmentation is often directed by the nature and position of substituents on the phenyl rings, though the core fragmentation pattern of the heterocyclic ring remains a key feature. core.ac.uk The study of aporphine (B1220529) alkaloids by ESI-MSn demonstrates how the stepwise loss of peripheral groups can be meticulously tracked to map the substitution pattern on the core structure, a principle that is directly applicable to complex 1-phenyl-pyrazole derivatives. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

While mass spectrometry provides invaluable information on connectivity and formula, Single-Crystal X-ray Diffraction (SCXRD) offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

The process requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be constructed, from which the atomic structure is solved and refined.

For derivatives of 1-phenyl-pyrazole, SCXRD has been instrumental in confirming their molecular structures. nih.govniscpr.res.in For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, confirming the connectivity and geometry of the molecule. researchgate.net In another study, the structures of two complex pyrazole-pyrazoline hybrid derivatives were identified using SCXRD, revealing their unit cell parameters and space groups. nih.govnih.gov Comparative analyses of different pyrazolone (B3327878) derivatives have shown how substitutions affect the crystal packing and intermolecular interactions, such as hydrogen bonds. spast.org These studies provide definitive proof of structure that complements the data obtained from spectroscopic methods.

Table 2: Crystallographic Data for Selected 1-Phenyl-1H-pyrazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | - | - | - | - | - | - | spast.org |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | - | - | - | - | - | - | spast.org |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | Monoclinic | P2₁/c | 14.6160 | 9.0561 | 10.4156 | 90 | 92.515 | 90 | mdpi.com |

| 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Triclinic | P1 | 9.348 | 9.793 | 16.366 | 87.493 | 87.318 | 84.676 | nih.govnih.gov |

Coordination Chemistry and Ligand Design Principles Involving 1h Pyrazole, 4 Ethenyl 1 Phenyl Derivatives

Design and Synthesis of Ethenyl-Pyrazole Based Ligands

The design of ligands based on the 1H-Pyrazole, 4-ethenyl-1-phenyl- scaffold is centered on leveraging the dual functionality of the pyrazole (B372694) ring for metal coordination and the ethenyl group for subsequent polymerization or functionalization. The synthesis of the core molecule, 1-phenyl-4-vinylpyrazole, can be achieved through established organic chemistry methodologies. One notable method involves the decarboxylation of β-(1-phenyl-4-pyrazolyl)acrylic acid. nih.gov Another general approach for creating 4-vinylpyrazoles starts with a corresponding pyrazole-4-carbaldehyde. This aldehyde can be reacted with a Grignard reagent, such as methylmagnesium iodide, to produce an intermediate alcohol, which is then heated to induce dehydration and form the desired vinyl group. nih.gov

Further ligand design strategies involve the introduction of other donor groups to create multidentate chelating agents. researchgate.net For instance, incorporating amine, pyridine, or phosphine (B1218219) moieties onto the phenyl ring or linking multiple pyrazole units can enhance the stability and control the coordination geometry of the resulting metal complexes. nih.govresearchgate.net The synthesis of such multidentate ligands often follows multi-step procedures. A common strategy is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto the pyrazole ring, providing a handle for further elaboration into more complex ligand structures. semanticscholar.org The design process is often guided by the intended application, with specific steric and electronic features being incorporated to achieve desired catalytic activity or material properties. nih.govnih.gov

Metal Complexation Strategies for Transition Metal Ions

The 1H-Pyrazole, 4-ethenyl-1-phenyl- ligand, like other pyrazole derivatives, is an excellent chelating agent for a wide array of transition metals. researchgate.netacs.org Complexation typically occurs through the pyridine-type sp²-hybridized nitrogen atom of the pyrazole ring. mdpi.com The specific strategy for metal complexation depends on the metal ion, its preferred coordination number, and the desired stoichiometry.

Direct reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent is the most common method for synthesizing these complexes. nih.govderpharmachemica.com The stoichiometry of the resulting complex, often with a metal-to-ligand ratio of 1:2 or 1:4, can be controlled by the molar ratios of the reactants. derpharmachemica.comresearchgate.net For instance, the synthesis of mononuclear complexes of Cu(II) and Ni(II) with related pyrazole-benzimidazole ligands has been achieved using a 1:2 metal-to-ligand ratio. researchgate.net

The pH of the reaction medium can be a critical parameter, especially for protic pyrazoles, as deprotonation of the pyrazole N-H group can occur, leading to the formation of pyrazolato bridges between metal centers. nih.gov However, for N-substituted pyrazoles like 1H-Pyrazole, 4-ethenyl-1-phenyl-, this N-H is absent, simplifying the complexation behavior. The choice of solvent is also crucial; solvents like ethanol, methanol, or dimethylformamide (DMF) are frequently used. semanticscholar.orgresearchgate.net Spectrophotometric studies on related pyrazole-based ligands with Ag(I) have shown the formation of stable 1:1 complexes in an ethanol-water mixture, with stability being influenced by pH and solvent composition. mocedes.org These studies highlight the importance of optimizing reaction conditions to obtain the desired complex. mocedes.org

Structural Characterization of Metal-Ethenyl Pyrazole Complexes (e.g., Coordination Geometry)

The structural elucidation of metal complexes derived from pyrazole ligands is predominantly achieved through single-crystal X-ray diffraction. While specific structural data for 1H-Pyrazole, 4-ethenyl-1-phenyl- complexes is not widely available, the coordination behavior can be inferred from the vast body of literature on analogous pyrazole derivatives. researchgate.netbath.ac.uk Pyrazole ligands can adopt various coordination modes, including monodentate, bidentate, and bridging, leading to diverse molecular architectures from simple mononuclear species to complex polynuclear clusters and coordination polymers. researchgate.nettandfonline.com

In mononuclear complexes, the metal center's coordination geometry is determined by the number of ligands and the nature of the metal ion. For example, four-coordinate complexes often exhibit square-planar or tetrahedral geometries, while six-coordinate complexes typically adopt an octahedral geometry. derpharmachemica.comresearchgate.netrsc.org Copper(II) complexes with pyrazole-containing ligands frequently display a distorted square pyramidal geometry. rsc.org Nickel(II) complexes have been characterized with both square-pyramidal and octahedral coordination. bath.ac.ukresearchgate.net

In complexes with related pyrazole-carboxylic acid ligands, the coordination environment around the metal ion is often completed by solvent molecules (like water) or other anions present in the reaction. researchgate.netrsc.org The table below summarizes typical coordination geometries observed in transition metal complexes with pyrazole-derived ligands.

| Metal Ion | Ligand System | Coordination Geometry | Representative Bond Lengths (Å) | Reference |

| Ni(II) | Pyrazole-Carboxylic Acid | Distorted Octahedral | Ni-O: 2.105-2.108, Ni-N: 2.072-2.128 | researchgate.net |

| Cu(II) | Pyrazole-Carboxylic Acid | Distorted Square Pyramidal | Cu-N: 2.050, Cu-O: 2.023 | researchgate.net |

| Cu(II) | Pyrazole/Pivalate | Trinuclear, Distorted Square Planar | - | tandfonline.com |

| Cu(II) | Pyrazole-Thiazine | Distorted Square Pyramidal | - | rsc.org |

| Cd(II) | Pyrazole-Acetamide | Distorted Octahedral | - | nih.gov |

This table presents data from related pyrazole complexes to illustrate common structural features.

The ethenyl group on the 1H-Pyrazole, 4-ethenyl-1-phenyl- ligand is generally not involved in the primary coordination to the metal center but plays a crucial role in the solid-state packing and potential for post-synthetic modification.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are intrinsically linked to their molecular structure, the identity of the metal ion, and its coordination environment. The introduction of a 1H-Pyrazole, 4-ethenyl-1-phenyl- ligand influences these properties through the ligand field it imposes on the metal center.

Electronic Properties: The electronic spectra of these complexes in the UV-Vis region are characterized by ligand-centered (π→π*) transitions and metal-centered (d-d) transitions. The complexation of pyrazole ligands with metal ions typically causes a shift in the ligand's absorption bands. mocedes.org Some pyrazole-metal complexes, particularly those with Cd(II) and Zn(II), are known to exhibit luminescence, suggesting potential applications in materials science as fluorescent probes or components of light-emitting devices. mdpi.comrsc.org Computational studies on related pyrazole derivatives have been used to analyze the electronic density of states (EDOS), providing insights into the electronic structure and conductivity of the material. tsijournals.com

| Complex Type | Metal Ion | Magnetic Behavior | Key Findings | Reference |

| Dinuclear | Ni(II) | Antiferromagnetic | Weak antiferromagnetic interactions observed. | researchgate.net |

| Dinuclear | Cu(II) | Antiferromagnetic | Weiss constant θ = -0.77 K. | researchgate.net |

| Trinuclear | Cu(II) | Antiferromagnetic | Ground state is 1/2, indicating antiferromagnetic coupling. | tandfonline.com |

| Dimeric | Cu(II) | Antiferromagnetic/Ferromagnetic | Magnetic behavior is highly sensitive to small structural changes. | rsc.org |

This table summarizes magnetic properties observed in related pyrazole complexes.

Catalytic Applications of Pyrazole-Derived Metal Complexes

The tunability of pyrazole-based ligands makes their metal complexes highly promising candidates for homogeneous and heterogeneous catalysis. nih.govresearchgate.net The catalytic activity is often associated with the metal center, with the pyrazole ligand playing a crucial role in stabilizing the complex and modulating its reactivity.

Pyrazole-derived metal complexes have shown efficacy in a variety of catalytic transformations:

C-C Coupling Reactions: Nickel and Palladium complexes bearing pyrazole-based ligands have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in organic synthesis. researchgate.net

Polymerization: Aluminum complexes with anilido-pyrazolate ligands have been investigated as catalysts for the ring-opening polymerization of ε-caprolactone, a process used to produce biodegradable polyesters. rsc.org

Oxidation and Redox Reactions: Protic pyrazole complexes have been used to catalyze the aerobic oxidation of phosphines. nih.gov Furthermore, a cobalt complex derived from a pyrazole-carboxylic acid has demonstrated excellent bifunctional electrocatalytic activity for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), which are vital for energy conversion and storage technologies. rsc.org

Electrochemical Reductions: Low-valent titanium species, used as mediators in electrochemical reactions, have been applied to the reduction of nitro-pyrazoles to their corresponding amines. acs.orgacs.org This highlights the potential for pyrazole complexes to participate in or withstand electrocatalytic conditions.

The presence of the ethenyl group in 1H-Pyrazole, 4-ethenyl-1-phenyl- offers the exciting possibility of immobilizing these catalytic complexes onto polymer supports, combining the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Polymer Science and Advanced Materials Engineering with 1h Pyrazole, 4 Ethenyl 1 Phenyl Monomers

Polymerization Mechanisms of 4-Ethenyl-1-Phenyl-1H-Pyrazole Monomers

The polymerization of 4-ethenyl-1-phenyl-1H-pyrazole can proceed through various mechanisms, primarily radical polymerization, which can be either conventional (free radical) or controlled. The presence of the vinyl group allows for chain-growth polymerization, leading to the formation of long-chain polymers.

Free radical polymerization is a common method for polymerizing vinyl monomers and has been applied to various vinylpyrazole derivatives. mdpi.com The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). nih.govyoutube.com The polymerization of 4-ethenyl-1-phenyl-1H-pyrazole via this mechanism would proceed through the three main steps of initiation, propagation, and termination. youtube.com

Initiation: The process begins with the generation of free radicals from an initiator, which then add to the vinyl group of the monomer to form a monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain. The rate of propagation is influenced by the concentration of both the monomer and the active radical centers. fiveable.me For vinylpyrazoles, the substituents on the pyrazole (B372694) ring and the vinyl group can affect the polymerization rate. mdpi.comnih.gov

Termination: The growth of the polymer chain is terminated by either combination, where two growing chains combine, or disproportionation, which involves the transfer of a hydrogen atom from one chain to another. youtube.com

The kinetics of free-radical polymerization of vinylpyrazoles have been studied for related monomers like 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole. mdpi.comnih.gov These studies have shown that the polymerization rate is typically proportional to the square root of the initiator concentration and follows first-order kinetics with respect to the monomer at low concentrations. mdpi.comnih.gov It is expected that 4-ethenyl-1-phenyl-1H-pyrazole would exhibit similar kinetic behavior.

Table 1: Representative Kinetic Data for Free Radical Polymerization of Vinylpyrazoles (Note: This table presents generalized data based on studies of related vinylpyrazole monomers, as specific kinetic data for 1H-Pyrazole, 4-ethenyl-1-phenyl- is not readily available in the literature.)

| Kinetic Parameter | Typical Value/Relationship | Reference |

| Order of reaction w.r.t. Initiator | 0.5 | mdpi.comnih.gov |

| Order of reaction w.r.t. Monomer | ~1 (at low concentrations) | mdpi.comnih.gov |

| Activation Energy of Polymerization | Varies with monomer and initiator | stanford.edu |

To achieve better control over polymer molecular weight, dispersity, and architecture, controlled polymerization techniques are employed. sigmaaldrich.comnih.gov These methods, often referred to as living radical polymerization, minimize termination reactions by establishing a dynamic equilibrium between active and dormant polymer chains. nih.gov For vinyl monomers like 4-ethenyl-1-phenyl-1H-pyrazole, techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly relevant. researchgate.nettcichemicals.com

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. researchgate.nettcichemicals.com This allows for the synthesis of well-defined polymers with narrow molecular weight distributions.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is mediated by a chain transfer agent, typically a thiocarbonylthio compound. researchgate.netd-nb.info This technique is known for its tolerance to a wide range of functional groups and solvents, making it a versatile method for preparing polymers with complex architectures. d-nb.info An acid-triggered variation of RAFT has also been developed, which can operate without a conventional radical initiator. d-nb.info

While specific studies on the controlled polymerization of 1H-Pyrazole, 4-ethenyl-1-phenyl- are limited, the successful application of these techniques to other vinyl monomers suggests their potential for synthesizing well-defined polymers from this pyrazole derivative. nih.govresearchgate.net

Synthesis and Characterization of Homopolymers and Copolymers Incorporating Ethenyl Pyrazole Units

The synthesis of homopolymers of 4-ethenyl-1-phenyl-1H-pyrazole and its copolymers with other vinyl monomers can be achieved through the polymerization methods described above. The synthesis of the monomer itself has been reported via methods such as the decarboxylation of β-(1-phenyl-4-pyrazolyl)acrylic acid and through Heck coupling reactions. mdpi.comresearchgate.netorganic-chemistry.orgclockss.org

The resulting polymers are typically characterized to determine their molecular weight, composition, and thermal properties.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and, in the case of copolymers, to determine the monomer composition. researchgate.netresearchgate.net

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers. intertek.comlcms.cz

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperature (Tg) of the polymers, respectively. researchgate.netnrel.gov

Copolymers of N-vinylpyrazole with monomers like vinyl chloride and methyl methacrylate (B99206) have been synthesized via radical polymerization, indicating the feasibility of copolymerizing ethenyl pyrazole monomers. researchgate.net

Table 2: Representative Characterization Data for Pyrazole-Containing Polymers (Note: This table provides hypothetical but representative data for poly(1H-Pyrazole, 4-ethenyl-1-phenyl-) based on characterization of similar vinyl polymers, as specific comprehensive data is not widely published.)

| Property | Homopolymer (Hypothetical) | Copolymer (Hypothetical, with Styrene) | Reference (for techniques) |

| Mn ( g/mol ) | 15,000 - 50,000 | 20,000 - 100,000 | intertek.comlcms.cz |

| PDI | 1.5 - 2.5 (Free Radical) < 1.5 (Controlled) | 1.4 - 2.2 (Free Radical) < 1.4 (Controlled) | intertek.comlcms.cz |

| Tg (°C) | 120 - 160 | Dependent on composition | researchgate.netnrel.gov |

| Decomposition Temp. (°C) | > 300 | Dependent on composition | researchgate.netnrel.gov |

Development of Advanced Polymeric Materials

The incorporation of the 1-phenyl-1H-pyrazole moiety into a polymer backbone is expected to impart unique properties, leading to the development of advanced materials for various applications.

Pyrazole derivatives are known to exhibit interesting photophysical properties, and polymers containing these moieties are investigated for their potential in optoelectronic devices. researchgate.netias.ac.in The pyrazole ring, being an electron-rich heterocycle, can influence the electronic properties of the polymer. The conjugation between the phenyl ring and the pyrazole system in 1H-Pyrazole, 4-ethenyl-1-phenyl- can lead to polymers with desirable fluorescence and charge-transport characteristics. mdpi.com

Polymers containing pyrazole units have been shown to be fluorescent, with emission properties that can be tuned by modifying the substituents on the pyrazole ring. mdpi.comnih.gov For instance, a polymer containing 1,3-diphenyl-1H-pyrazol-5-yl methacrylate was found to have a fluorescence quantum yield of 42% in solution. researchgate.net The incorporation of such fluorescent monomers can lead to the development of polymeric sensors, light-emitting diodes (LEDs), and bioimaging agents. nih.govnih.gov

Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or the presence of specific ions. nih.govrsc.orgnih.govmdpi.comresearchgate.net The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions or participate in hydrogen bonding. This functionality can be exploited to create polymers that are responsive to changes in their environment.

For example, the pyrazole moiety's ability to coordinate with metal ions can be used to develop ion-responsive polymers for sensing or separation applications. ias.ac.in Furthermore, the introduction of acidic or basic groups onto the pyrazole ring or the polymer backbone can lead to pH-responsive materials that can find use in drug delivery systems or as smart coatings. rsc.orgnih.govmdpi.com While specific studies on responsive polymers from 1H-Pyrazole, 4-ethenyl-1-phenyl- are not abundant, the inherent chemical nature of the pyrazole unit provides a strong basis for their development.

Investigation into Structure-Property Relationships of Poly(1H-Pyrazole, 4-ethenyl-1-phenyl-) Remains a Niche Area of Polymer Science

The synthesis of 4-vinylpyrazoles, including the 1-phenyl substituted variant, has been reported through methods such as the decarboxylation of β-(1-phenyl-4-pyrazolyl)acrylic acid. The presence of the vinyl group suggests its potential for polymerization through various mechanisms, most commonly free-radical polymerization, to form a polymer with repeating pyrazole units. The general polymerization of vinylpyrazoles has been noted to be influenced by the nature of substituents on the pyrazole ring, which can affect the reactivity of the vinyl group and the properties of the resulting polymer.

In broader studies of pyrazole-containing polymers, researchers have investigated their thermal, optical, and mechanical properties. For instance, polymers incorporating different pyrazole derivatives have shown promise in applications such as heat-resistant materials and materials with specific optical properties. These studies indicate that the rigid and aromatic nature of the pyrazole ring can contribute to high thermal stability and potentially interesting photophysical behaviors in the polymer backbone. However, without specific experimental data for poly(1H-pyrazole, 4-ethenyl-1-phenyl-), any discussion of its properties remains speculative.

To provide a comprehensive understanding of the structure-property relationships for this specific polymer, detailed research would be required. Such research would involve the synthesis and subsequent characterization of the polymer using a suite of analytical techniques. The findings would need to be presented with detailed data, which could be organized as follows for clarity and comparative analysis.

Hypothetical Data Tables for Future Research Findings

The following tables are presented as a template for the types of data that would be essential for a thorough investigation of the structure-property relationships of poly(1H-pyrazole, 4-ethenyl-1-phenyl-). It is crucial to note that the values in these tables are purely illustrative and are not based on experimental results, as such data is not currently available.

Table 1: Molecular Weight and Polydispersity of Poly(1H-pyrazole, 4-ethenyl-1-phenyl-)

This table would summarize the results of Gel Permeation Chromatography (GPC), providing insights into the molecular weight distribution of the polymer synthesized under different conditions.

| Polymer Sample ID | Polymerization Method | Initiator | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| PVP-1 | Free Radical | AIBN | - | - | - |

| PVP-2 | RAFT | - | - | - | - |

| PVP-3 | Anionic | - | - | - | - |

Data is hypothetical and for illustrative purposes only.

Table 2: Thermal Properties of Poly(1H-pyrazole, 4-ethenyl-1-phenyl-)

This table would present data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are critical for understanding the polymer's thermal stability and phase transitions.

| Polymer Sample ID | Glass Transition Temp (Tg) (°C) | Decomposition Temp (Td, 5% weight loss) (°C) | Char Yield at 600°C (%) |

| PVP-1 | - | - | - |

| PVP-2 | - | - | - |

| PVP-3 | - | - | - |

Data is hypothetical and for illustrative purposes only.

Table 3: Optical Properties of Poly(1H-pyrazole, 4-ethenyl-1-phenyl-) in Solution

UV-Vis and fluorescence spectroscopy data would be compiled in this table to understand the polymer's interaction with light.

| Polymer Sample ID | Solvent | Absorption Max (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Emission Max (λem, nm) | Quantum Yield (Φ) |

| PVP-1 | Chloroform | - | - | - | - |

| PVP-2 | THF | - | - | - | - |

| PVP-3 | Toluene | - | - | - | - |

Data is hypothetical and for illustrative purposes only.

The generation of such detailed research findings is essential to unlock the potential of poly(1H-pyrazole, 4-ethenyl-1-phenyl-) and to establish a clear understanding of how its unique chemical structure dictates its macroscopic properties. This would enable its comparison with other pyrazole-containing polymers and guide its potential application in various fields of materials science.

Future Directions and Emerging Research Avenues for 1h Pyrazole, 4 Ethenyl 1 Phenyl

Synergistic Computational-Experimental Design and Synthesis

The convergence of computational modeling and experimental synthesis is set to accelerate the discovery and optimization of derivatives of 1H-Pyrazole, 4-ethenyl-1-phenyl-. nih.govresearchgate.netnih.gov Computational techniques, such as Density Functional Theory (DFT) and molecular docking, are becoming indispensable for predicting the properties and reactivity of novel pyrazole-based molecules before their synthesis. nih.govnih.gov This synergy allows for a more rational design process, saving time and resources.

In the context of 1H-Pyrazole, 4-ethenyl-1-phenyl-, computational studies can be employed to:

Predict Reactivity: Model the reactivity of the vinyl group in various polymerization and cycloaddition reactions, guiding the synthesis of new polymers and functionalized pyrazoles. nih.gov

Elucidate Reaction Mechanisms: Investigate the mechanisms of new synthetic routes to 4-ethenyl-1-phenyl-1H-pyrazole and its derivatives, optimizing reaction conditions for higher yields and selectivity.

Design for Specific Applications: Computationally screen virtual libraries of derivatives for desired electronic, optical, or binding properties for applications in fields like nonlinear optics or medicinal chemistry. evitachem.comrsc.org

Experimental validation of these computational predictions is crucial. The synthesis of computationally designed molecules and the characterization of their properties provide feedback for refining theoretical models, creating a powerful research loop. For instance, the synthesis of novel pyrazole (B372694) derivatives and subsequent evaluation of their biological activities can help in refining molecular docking simulations for better predictive accuracy. researchgate.netevitachem.com

| Research Area | Computational Tools | Experimental Techniques | Potential Outcomes |

| Novel Derivative Design | DFT, Molecular | Multi-step organic synthesis, Spectroscopic analysis | New compounds with tailored electronic and biological properties. nih.govresearchgate.net |

| Reaction Optimization | Transition State | High-throughput screening, Kinetic studies | More efficient and sustainable synthetic routes. |

| Polymerization Studies | Molecular Dynamics | Controlled polymerization techniques (e.g., RAFT, ATRP) | Novel polymers with defined architectures and functionalities. nih.gov |

| Material Property Prediction | QSPR, Machine | Spectroscopy (UV-Vis, Fluorescence), Z-scan technique | Identification of candidates for nonlinear optics or sensing applications. rsc.orgmdpi.com |

Integration into Supramolecular Assemblies and Frameworks

The pyrazole moiety is a well-established building block in supramolecular chemistry due to its ability to form robust hydrogen bonds and coordinate with metal ions. researchgate.netsemanticscholar.org The presence of both a hydrogen bond donor (N-H in the tautomeric form or C-H) and acceptor (the pyridine-like nitrogen) makes pyrazoles ideal for constructing programmed molecular assemblies. researchgate.net The 1H-Pyrazole, 4-ethenyl-1-phenyl- offers an intriguing platform for creating advanced supramolecular structures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

The vinyl group of 1H-Pyrazole, 4-ethenyl-1-phenyl- presents a unique opportunity for post-synthetic modification within these frameworks. For example, a MOF could be constructed using a pyrazole-dicarboxylate ligand, and the vinyl groups of incorporated 1H-Pyrazole, 4-ethenyl-1-phenyl- linkers could then be used for grafting other molecules or for creating cross-linked polymers within the pores. This could lead to materials with tunable porosity and enhanced functionality for applications in gas storage, separation, and catalysis. nih.govnih.gov

Furthermore, the polymerization of vinyl-functionalized pyrazole-based monomers could lead to the formation of novel porous organic polymers (POPs). These materials are of interest for applications such as carbon dioxide capture. researchgate.net

| Framework Type | Building Blocks | Potential Bonding Interactions | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Pyrazole-carboxylate ligands, metal ions, 1H-Pyrazole, 4-ethenyl-1-phenyl- | Coordination bonds, Hydrogen bonds, π-π stacking | Gas storage and separation, Catalysis, Sensing. nih.govdntb.gov.uaresearchgate.net |

| Covalent Organic Frameworks (COFs) | Pyrazole-based monomers with multiple reactive sites | Covalent bonds (e.g., boronate esters, imines) | Gas storage, Catalysis, Optoelectronics. |

| Hydrogen-Bonded Organic Frameworks (HOFs) | 1H-Pyrazole, 4-ethenyl-1-phenyl- and other pyrazole derivatives | N-H···N hydrogen bonds, C-H···π interactions | Proton conductivity, Luminescent materials. semanticscholar.org |

| Porous Organic Polymers (POPs) | Polymerization of 1H-Pyrazole, 4-ethenyl-1-phenyl- | Covalent bonds from vinyl group polymerization | CO2 capture, Heterogeneous catalysis. researchgate.net |

Exploration of Novel Functional Materials Beyond Current Scope

The unique combination of a pyrazole core and a polymerizable vinyl group in 1H-Pyrazole, 4-ethenyl-1-phenyl- opens the door to a wide range of novel functional materials with applications extending beyond the traditional uses of pyrazoles in medicine and agriculture.

One promising area is the development of advanced polymers. The polymerization of 1H-Pyrazole, 4-ethenyl-1-phenyl- could yield polymers with interesting optical and electronic properties. For instance, pyrazole derivatives have been investigated for their nonlinear optical (NLO) properties, and polymers incorporating this moiety could lead to new materials for optical limiting and other photonic applications. rsc.orgmdpi.com

Moreover, the pyrazole ring is a known pharmacophore, and polymers with pendant 1H-Pyrazole, 4-ethenyl-1-phenyl- units could be explored for biomedical applications, such as drug delivery systems or as bioactive coatings for medical devices. The vinyl group provides a convenient handle for further functionalization, allowing for the attachment of targeting ligands or other functional groups.

The exploration of pyrazole-based materials for environmental applications is another emerging trend. For example, pyrazole-containing MOFs have shown promise for the selective capture of harmful volatile organic compounds like formaldehyde. nih.govresearchgate.net Polymers derived from 1H-Pyrazole, 4-ethenyl-1-phenyl- could be designed to have high surface areas and specific binding sites for the capture of pollutants from air or water.

| Material Class | Key Feature of 1H-Pyrazole, 4-ethenyl-1-phenyl- | Potential Applications |

| Nonlinear Optical (NLO) Polymers | π-conjugated system of the pyrazole and phenyl rings | Optical switching, Frequency conversion. rsc.orgmdpi.com |

| Bioactive Polymers | Pharmacologically active pyrazole moiety | Drug delivery, Antimicrobial surfaces, Tissue engineering. |

| Materials for Environmental Remediation | Porosity and functionalizable vinyl group | Adsorbents for pollutants, Membranes for water purification. nih.govresearchgate.netresearchgate.net |

| Luminescent Materials | Aromatic and heterocyclic structure | Organic light-emitting diodes (OLEDs), Chemical sensors. semanticscholar.org |

| Advanced Agrochemical Formulations | Known bioactivity of pyrazoles | Controlled-release pesticides or herbicides. |

Q & A

Q. What are the most efficient synthetic methodologies for preparing 4-ethenyl-1-phenyl-1H-pyrazole derivatives?

A one-pot, four-component reaction involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions is a robust method. This approach avoids harsh reagents, simplifies purification, and yields highly functionalized pyrazoles. Key advantages include accessibility of starting materials and scalability for diverse derivatives .

Q. How can researchers confirm the structural identity of 4-ethenyl-1-phenyl-1H-pyrazole derivatives experimentally?

Mass spectrometry (electron ionization, EI-MS) is critical for structural confirmation. For example, NIST Standard Reference Database 69 provides reference spectra for pyrazole analogs, enabling comparison of fragmentation patterns. Complementary techniques like H/C NMR and IR spectroscopy are recommended to resolve ambiguities in stereochemistry or substituent positioning .

Q. What safety protocols are essential when handling 4-ethenyl-1-phenyl-1H-pyrazole derivatives in the lab?

Proper personal protective equipment (PPE) and fume hoods are mandatory due to potential inhalation and dermal hazards. Waste must be segregated and processed by certified disposal services to avoid environmental contamination. Safety Data Sheets (SDS) for analogous compounds highlight risks like H303 (harmful if swallowed) and H333 (respiratory irritation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for pyrazole derivatives with complex substituents?

Discrepancies between experimental and theoretical spectra (e.g., unexpected peaks in EI-MS) may arise from isomerization or impurities. Triangulate data using X-ray crystallography for absolute configuration determination and computational methods (DFT) to predict spectral behavior. For example, N NMR can clarify tautomeric equilibria in pyrazole rings .

Q. What strategies optimize the functionalization of the ethenyl group in 4-ethenyl-1-phenyl-1H-pyrazole for targeted applications?

The ethenyl group’s reactivity enables cross-coupling (e.g., Heck reaction) or cycloaddition to introduce pharmacophores or ligands. For instance, styryl-modified pyrazoles (e.g., 3-aryl-4-styryl derivatives) show enhanced bioactivity. Catalytic systems like [Cu(CHCN)]PF improve regioselectivity in click chemistry modifications .

Q. How do steric and electronic effects of the 4-ethenyl group influence pyrazole-based ligand design in coordination chemistry?

The ethenyl group’s π-electron density enhances metal-ligand interactions, as seen in phosphine-functionalized pyrazoles (e.g., BippyPhos ligands). Steric bulk from substituents like adamantyl groups improves catalytic efficiency in asymmetric synthesis. Computational modeling (e.g., DFT) aids in predicting ligand-metal binding affinities .

Q. What methodologies are effective for evaluating the pharmacological potential of 4-ethenyl-1-phenyl-1H-pyrazole derivatives?

Structure-activity relationship (SAR) studies combined with in vitro assays (e.g., antimicrobial or mGluR5 inhibition) are key. For example, hydrazone derivatives of pyrazole-carboxylic acids show promise against resistant pathogens. Blood-brain barrier permeability assays (e.g., PAMPA) are critical for CNS-targeted compounds .

Methodological Considerations

- Synthesis Optimization : Vary reaction stoichiometry (e.g., 1:1.2 molar ratio of carbohydrazide to acetylenedicarboxylate) to maximize yields. Monitor by TLC or HPLC .

- Data Analysis : Use software like Gaussian for spectral simulations or OriginLab for error analysis in kinetic studies. Reference texts like Numerical Recipes in C provide algorithms for nonlinear regression .

- Biological Testing : Employ standardized protocols (e.g., CLSI guidelines) for MIC determinations in antimicrobial studies. Include positive controls (e.g., ciprofloxacin) and validate with triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.